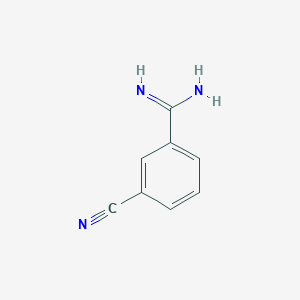

3-Cyanobenzene-1-carboximidamide

Description

Contextualizing Imidamides and Benzimidamides in Contemporary Organic Chemistry

Imidamides, and more specifically their aromatic derivatives, benzimidamides, represent a class of compounds characterized by the presence of a carboximidamide functional group attached to a benzene (B151609) ring. While structurally related to the more widely studied benzimidazoles, benzimidamides possess a distinct acyclic amidine group. nih.govfluorochem.co.uk This structural difference is crucial, as it imparts unique chemical properties and reactivity.

In medicinal chemistry, the concept of a "privileged scaffold" is used to describe molecular frameworks that can bind to multiple biological targets, serving as a basis for the development of new drugs. nih.govnih.gov The benzimidazole (B57391) ring is a well-established example of such a scaffold, found in numerous FDA-approved medications. nih.govsigmaaldrich.com While not as extensively explored, the benzimidamide scaffold is gaining attention as a versatile building block. Its ability to participate in hydrogen bonding and engage in various chemical transformations makes it a valuable synthon for constructing more complex molecules, including heterocyclic systems and potential enzyme inhibitors. chemeo.com

The Unique Architectural Features of the 3-Cyanobenzene-1-carboximidamide Scaffold

The structure of this compound is defined by two key functional groups attached to a central benzene ring: the carboximidamide (amidine) group and a cyano group. The placement of the cyano group at the meta-position (position 3) relative to the carboximidamide is a critical architectural feature.

The cyano group (C≡N) is a potent electron-withdrawing group, exerting its influence through both the inductive and mesomeric (resonance) effects. organicchemistrydata.orgontosight.ai This electronic pull significantly modulates the electron density of the aromatic ring and influences the reactivity of the attached carboximidamide group. The carboximidamide group, -C(=NH)NH2, is a highly basic functional group, capable of acting as a strong hydrogen bond donor and acceptor. The interplay between the electron-withdrawing nature of the cyano group and the basicity of the amidine function creates a unique electronic environment within the molecule, dictating its reactivity and potential applications as a chemical building block.

Research Trajectories and Academic Significance of the Compound Class

The academic significance of this compound and its derivatives lies primarily in their utility in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates for the synthesis of a wide range of more complex molecules. The presence of multiple reactive sites—the aromatic ring, the cyano group, and the amidine functionality—allows for diverse chemical modifications.

Research has demonstrated that N-substituted benzimidamides can be synthesized through various methods, highlighting the adaptability of this scaffold for creating libraries of compounds for biological screening. chemical-suppliers.eusigmaaldrich.comkeyorganics.net For instance, derivatives of the benzimidamide core are being investigated for their potential as enzyme inhibitors. chemeo.com The cyano group, in particular, is a common feature in molecules designed for applications in materials science and as active pharmaceutical ingredients, where it can contribute to binding affinity and modulate electronic properties. ontosight.ai The trajectory for this class of compounds points towards their continued use as foundational structures in the rational design of new functional molecules with tailored chemical and biological properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-cyanobenzenecarboximidamide | sigmaaldrich.com |

| Synonyms | 3-Cyanobenzamidine | sigmaaldrich.com |

| CAS Number | 140658-21-5 | sigmaaldrich.com |

| Molecular Formula | C8H7N3 | nih.gov |

| Molecular Weight | 145.16 g/mol | sigmaaldrich.com |

| Physical Form | Beige solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyanobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULTZNQVUBBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620329 | |

| Record name | 3-Cyanobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140658-21-5 | |

| Record name | 3-Cyanobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformations of 3 Cyanobenzene 1 Carboximidamide Derivatives

Reactivity Profile of the Imidamide Functionality

The imidamide group, C(=NH)NH₂, is a versatile functional group characterized by a polarized carbon-nitrogen double bond and the presence of both acidic and basic nitrogen atoms. This duality governs its reaction profile.

The imidamide functionality is basic due to the lone pair of electrons on the sp²-hybridized imino nitrogen. It readily reacts with acids to form a resonance-stabilized amidinium ion. In this cation, the positive charge is delocalized across both nitrogen atoms and the central carbon, significantly increasing its stability.

The basicity of an amidine is influenced by the electronic nature of its substituents. For 3-cyanobenzene-1-carboximidamide, the presence of the electron-withdrawing cyano group at the meta position on the benzene (B151609) ring decreases the basicity of the imidamide group compared to unsubstituted benzamidine (B55565). The pKa of a protonated imine is typically in the range of 5-7. beilstein-journals.org The lone pair electrons on the imine nitrogen occupy an sp² hybrid orbital, which has a higher s-character than the sp³ orbital of a corresponding amine. This higher s-character means the electrons are held more tightly to the nitrogen nucleus, rendering them less basic. beilstein-journals.org

The carbon atom of the imidamide group is electrophilic due to the polarization of the C=N double bond. This makes it susceptible to attack by nucleophiles, which results in a nucleophilic addition reaction to form a tetrahedral intermediate. This reactivity is fundamental to many of the cyclization reactions discussed below.

Furthermore, the nitrogen atoms of the amidine can themselves act as nucleophiles. Transition metal-catalyzed N-arylation reactions, for instance, are a known transformation for amidines, allowing for the formation of N-substituted derivatives. google.com The reaction of nitriles with amines to form amidines is a well-established synthetic route, highlighting the reversible nature of nucleophilic addition to the nitrile and amidine groups. uoregon.edunih.gov

The true synthetic power of the imidamide group in this compound is realized in its ability to serve as a key building block for nitrogen-containing heterocycles. The group contains the N-C-N fragment necessary for the formation of numerous five- and six-membered ring systems.

This compound is an ideal precursor for a variety of heterocyclic compounds. The general strategy involves the reaction of the bifunctional imidamide with a bifunctional electrophile, leading to a condensation and cyclization cascade.

Imidazoles: The reaction of an amidine with a 1,2-dicarbonyl compound is a classic method for constructing the imidazole (B134444) ring. acs.org this compound can react with compounds like benzil (B1666583) or glyoxal (B1671930) in the presence of an acid catalyst to yield 2-(3-cyanophenyl)-4,5-diphenyl-1H-imidazole or 2-(3-cyanophenyl)-1H-imidazole, respectively. The reaction proceeds via initial nucleophilic attack of an amidine nitrogen onto a carbonyl carbon, followed by intramolecular cyclization and dehydration.

Benzimidazoles: Condensation with 1,2-phenylenediamines is a primary route to benzimidazoles. nih.gov Reacting this compound with an optionally substituted o-phenylenediamine, typically under acidic or thermal conditions, leads to the formation of a 2-(3-cyanophenyl)-1H-benzimidazole derivative. This reaction can be promoted by various catalysts, including supported gold nanoparticles which facilitate the cyclization of an intermediate imine under mild conditions. nih.govgoogle.com

Quinazolines: Quinazolines can be synthesized by the reaction of an amidine with a 2-aminoaryl ketone or aldehyde. For example, the condensation of this compound with a 2-aminobenzophenone (B122507) derivative would furnish a 2-(3-cyanophenyl)-4-phenylquinazoline.

The following table summarizes these representative cyclization reactions.

| Heterocycle | Reactant for this compound | Resulting Core Structure |

| Imidazole | 1,2-Dicarbonyl Compound (e.g., Benzil) | 2-(3-Cyanophenyl)-1H-imidazole |

| Benzimidazole (B57391) | o-Phenylenediamine | 2-(3-Cyanophenyl)-1H-benzimidazole |

| Quinazoline (B50416) | 2-Aminoaryl Ketone (e.g., 2-Aminobenzophenone) | 2-(3-Cyanophenyl)quinazoline |

Annulation, or ring-forming, reactions can create more complex fused systems. The imidamide functionality can participate in stereospecific insertion reactions. For instance, cyclic amidines have been shown to react with cyclopropanones in a catalyst-free insertion into the C1–C2 bond, creating complex spirocyclic aminals. acs.org This proceeds through the nucleophilic addition of the amidine nitrogen to the carbonyl group, followed by a ring-enlarging rearrangement. acs.org While this specific example uses a cyclic amidine, it demonstrates the potential of the amidine moiety in this compound to participate in sophisticated annulation cascades to build polycyclic frameworks.

Intramolecular and Intermolecular Cyclization Pathways

Transformations of the Peripheral Cyano Moiety

The cyano group on the benzene ring offers another reactive handle for further molecular elaboration. These transformations are generally performed on aromatic nitriles and can be applied to this compound, provided the reaction conditions are compatible with the imidamide group.

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed to a carboxylic acid (or its carboxylate salt) under acidic or basic conditions. chemistrysteps.compressbooks.pub This would convert this compound into 3-(amino(imino)methyl)benzoic acid. Care must be taken as harsh conditions could also lead to the hydrolysis of the amidine group.

Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine. chemistrysteps.comyoutube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). youtube.com This would yield 3-(aminomethyl)benzene-1-carboximidamide. The conditions must be carefully selected to avoid reduction of the imidamide C=N bond.

Conversion to Tetrazole: A particularly important transformation of aryl nitriles is their [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a tetrazole ring. google.comorganic-chemistry.org This reaction, often catalyzed by zinc or other Lewis acids, would convert this compound into the corresponding 5-(3-(amino(imino)methyl)phenyl)-1H-tetrazole. This transformation is valuable in medicinal chemistry for creating bioisosteres of carboxylic acids. google.com

The table below outlines the key transformations of the cyano group.

| Transformation | Reagent(s) | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄, then H₂O | Aminomethyl (-CH₂NH₂) |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | 5-Substituted-1H-tetrazole |

Compound Name Reference Table

| Structure Name |

| This compound |

| Benzamidine |

| 2-(3-Cyanophenyl)-4,5-diphenyl-1H-imidazole |

| 2-(3-Cyanophenyl)-1H-imidazole |

| 2-(3-Cyanophenyl)-1H-benzimidazole |

| 2-(3-Cyanophenyl)-4-phenylquinazoline |

| 3-(Amino(imino)methyl)benzoic acid |

| 3-(Aminomethyl)benzene-1-carboximidamide |

| 5-(3-(Amino(imino)methyl)phenyl)-1H-tetrazole |

| Benzil |

| Glyoxal |

| o-Phenylenediamine |

| 2-Aminobenzophenone |

| Lithium aluminum hydride |

| Sodium azide |

| Zinc chloride |

Hydrolytic Conversions to Carboxylic Acid and Amide Analogs

The hydrolysis of molecules containing nitrile and amidine functionalities, such as derivatives of this compound, is a fundamental transformation that can lead to the corresponding carboxylic acids or amides. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.

The hydrolysis of a nitrile group to a carboxylic acid is a common process in organic synthesis. youtube.com This transformation typically requires heating with an aqueous acid or base. rsc.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. youtube.com This initially forms an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under the reaction conditions to yield the carboxylic acid and an ammonium (B1175870) salt. rsc.org

Conversely, the reaction can often be stopped at the amide stage under controlled conditions. nih.gov For instance, using specific reagents or carefully controlling the pH and temperature can favor the formation of the amide as the final product. nih.gov The amide itself is a stable functional group, and its hydrolysis to a carboxylic acid is often difficult, requiring prolonged heating with strong acid or base due to the resonance stabilization of the amide bond. rsc.orgnih.gov Therefore, by manipulating the reaction environment, derivatives of this compound can be selectively converted to either their 3-carbamoylbenzene-1-carboximidamide or 3-carboxybenzene-1-carboximidamide analogs.

Table 1: General Conditions for Hydrolysis of Nitriles This table is generated based on general principles of organic chemistry.

| Product | Reagents & Conditions | Intermediate |

| Amide | Controlled hydrolysis (e.g., TFA-H₂SO₄ mixture, alkaline H₂O₂, controlled pH 7-8) | Imidic Acid |

| Carboxylic Acid | Strong acid (e.g., aq. HCl, aq. H₂SO₄) + heat; Strong base (e.g., aq. NaOH) + heat | Amide |

Catalytic Transformations Involving Benzimidamides

The benzimidamide core is a versatile scaffold for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Ruthenium, Rhodium)

Benzimidamides and their precursors are excellent substrates for a range of transition metal-catalyzed reactions. These metals can activate different parts of the molecule to facilitate cross-coupling and annulation reactions.

Copper (Cu): Copper catalysis is widely used in reactions involving amidines. For example, a copper-catalyzed C-H functionalization/C-N bond formation process allows for the synthesis of benzimidazoles directly from N-aryl amidines. wikipedia.org Copper catalysts are also pivotal in the azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov

Palladium (Pd): Palladium catalysts are workhorses in cross-coupling chemistry. While direct examples with this compound are specific, the general reactivity of aryl halides and related compounds in Pd-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination is well-established and applicable to derivatives of this scaffold.

Rhodium (Rh) & Ruthenium (Ru): Rhodium and Ruthenium catalysts are particularly effective in C-H activation and annulation reactions. For instance, rhodium catalysis enables cascade reactions involving C-H allylation combined with cycloadditions of aryl azomethine imines.

C-H Activation Reactions

Transition metal-catalyzed C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. The benzimidamide moiety can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position of the benzene ring.

For example, cobalt (Co) catalysts have been successfully employed for the C-H activation and subsequent annulation of benzamides with alkynes to produce isoquinolinones. nih.gov This process involves the formation of a cobalt-nitrogen bond, followed by a concerted metalation-deprotonation step to activate the C-H bond. nih.gov Similar strategies using cobalt have been applied to arenes with (benz)imidazole directing groups for oxidative annulation. acs.org These methods highlight the potential to use the amidine nitrogen in this compound derivatives to direct C-H functionalization reactions, opening pathways to complex fused heterocyclic systems.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a major field in modern synthesis. While functional groups like amines and amides are common components of organocatalysts, the direct application of benzamidines themselves as organocatalysts is not extensively documented in the surveyed literature. Benzamidine is well-known as a reversible competitive inhibitor of serine proteases like trypsin, an application based on its ability to bind to the enzyme's active site. acs.orgnih.gov However, its use as a catalyst to promote synthetic transformations appears to be a less explored area. The basicity and hydrogen-bonding capabilities of the amidine group suggest potential for bifunctional catalysis, but this remains an area for future research and development.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and saving time. The functional groups in this compound derivatives make them suitable participants in such processes.

For instance, cascade reactions involving ortho-carbonyl-substituted benzonitriles (a related structural motif) with various pronucleophiles can lead to complex heterocycles like isoindolin-1-ones under mild, base-promoted conditions without the need for a metal catalyst. Similarly, copper-catalyzed multi-component cascade reactions involving cyanamides, diaryliodonium triflates, and propargylamine (B41283) have been developed for the rapid synthesis of polysubstituted 2-aminoimidazoles and 2-iminoimidazoles. These examples demonstrate the utility of the cyano and amidine-like functionalities in orchestrating complex reaction sequences to build molecular diversity efficiently.

Table 3: Examples of Multi-Component/Cascade Reactions This table is generated based on data from the referenced literature.

| Reaction Type | Key Reactants | Product Class | Catalyst/Promoter | Citation |

| Cascade Reaction | 2-Formylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | Isoindolin-1-ones | K₂CO₃ (Base) | |

| Multi-Component Cascade | Cyanamides, Diaryliodonium triflates, Propargylamine | 2-Amino/Iminoimidazoles | Copper (Cu) | |

| Three-Component Cascade | 3-Ketonitriles, Imidazole N-oxides, Aldehydes | 2-Functionalized Imidazoles | Catalyst-free (mild conditions) |

Computational Chemistry and Theoretical Studies of 3 Cyanobenzene 1 Carboximidamide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 3-Cyanobenzene-1-carboximidamide are the primary determinants of its chemical identity and behavior. Advanced computational methodologies provide an unparalleled atomic-level view of these fundamental properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) stands as a principal tool in contemporary computational chemistry, striking an effective balance between precision and computational demand for probing electronic structures. For a molecule such as this compound, DFT calculations, frequently employing hybrid functionals like B3LYP with a robust basis set such as 6-31G(d,p), are instrumental in optimizing its three-dimensional geometry and computing a range of electronic attributes. researchgate.netmdpi.com Such calculations yield precise values for bond lengths, bond angles, and the torsional angles that define the molecule's most stable three-dimensional arrangement.

An extension of this method, Time-Dependent DFT (TD-DFT), is specifically utilized to explore the properties of molecules in their electronically excited states. researchgate.net Through TD-DFT, it is possible to forecast the electronic absorption spectrum of this compound, pinpointing the wavelengths at which it absorbs light most strongly (λmax) and characterizing the underlying electronic transitions. nih.gov For instance, these transitions could involve the excitation of electrons from the π orbitals of the aromatic ring to the unoccupied π* orbitals associated with the cyano and carboximidamide functionalities.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

In the case of this compound, the HOMO is anticipated to be predominantly located on the electron-rich benzene (B151609) ring and the carboximidamide group. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing cyano group and the imine portion of the carboximidamide. A diminished HOMO-LUMO gap would imply a greater propensity for chemical reaction. wikipedia.org The simultaneous presence of both an electron-donating group (carboximidamide) and an electron-withdrawing group (cyano) on the same aromatic framework is likely to narrow this energy gap when compared to its singly substituted counterparts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.24 | -1.78 | 7.46 |

| Benzonitrile (B105546) | -9.71 | -2.15 | 7.56 |

| Benzamidine (B55565) | -8.95 | -1.55 | 7.40 |

| This compound | -9.5 (estimated) | -2.0 (estimated) | 7.5 (estimated) |

Note: The values for this compound are estimated for illustrative purposes based on the known electronic effects of its substituents.

Natural Bond Orbital (NBO) Analysis

For this compound, an NBO analysis would precisely quantify the delocalization of electron density from the nitrogen lone pairs of the carboximidamide group and the π-electron system of the benzene ring into the antibonding orbitals of the cyano group. This analysis also provides valuable information regarding the hybridization state of each atom and the polarity of the individual bonds within the molecule. uni-muenchen.de For example, the carbon atoms within the benzene ring would exhibit sp² hybridization, while the carbon atom of the cyano group would be sp hybridized.

Charge Distribution and Electrostatic Potential Maps

The electron density within a molecule is unevenly distributed, creating regions of partial positive and negative charge. This charge landscape can be effectively visualized using an electrostatic potential (ESP) map, which is projected onto the molecule's electron density surface. libretexts.orglibretexts.org On an ESP map, areas colored red signify regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. In contrast, blue areas indicate regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The ESP map for this compound is predicted to display a significant negative potential (red coloration) around the nitrogen atoms of both the cyano and carboximidamide groups, a consequence of their non-bonding electron pairs. researchgate.net A region of positive potential (blue coloration) is expected around the hydrogen atoms of the carboximidamide's amine group. The benzene ring itself would present a more complex pattern of charge distribution, influenced by the competing electronic effects of the two attached substituents.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a robust framework for mapping the intricate pathways of chemical reactions, offering detailed insights into the transient transition states and reaction intermediates that are often elusive to experimental observation.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method employed to map the energy of a molecule as a function of specific geometric parameters, such as the length of a bond, the angle between three atoms, or the dihedral angle between four atoms. uni-muenchen.dejoaquinbarroso.com By systematically altering a chosen coordinate and allowing the remainder of the molecule's geometry to relax to its lowest energy state at each step, a PES scan can effectively identify the high-energy transition states and low-energy intermediates that define a reaction pathway. uni-muenchen.devisualizeorgchem.com

In the context of this compound, a PES scan could be utilized to investigate various dynamic processes, such as the rotation around the single bond connecting the carboximidamide group to the benzene ring. This would quantify the energy barriers that hinder free rotation and dictate the molecule's conformational preferences. Moreover, PES scans can be applied to model the initial stages of a chemical reaction, such as the approach of a reactant molecule, thereby providing a foundational understanding of the reaction mechanism. uni-muenchen.de

Transition State Characterization

Currently, there is a notable absence of published research specifically detailing the transition state characterization of this compound in the scientific literature. Such studies, which are crucial for understanding reaction mechanisms, kinetics, and the energetic barriers of chemical transformations involving this compound, have yet to be reported.

Molecular Recognition and Interaction Studies

The exploration of how this compound may interact with biological targets is largely informed by computational studies on other benzamidine derivatives. These studies provide a robust framework for predicting the molecular recognition patterns of this compound.

In Silico Docking Simulations

In silico docking simulations are a cornerstone for predicting the binding orientation and affinity of a ligand to a macromolecular target. While no specific docking studies for this compound have been documented, research on analogous benzamidine and benzimidazole (B57391) derivatives offers valuable insights. These studies have successfully employed various docking programs to predict the binding modes of these compounds to a range of biological targets.

For instance, docking studies on benzamide (B126) derivatives have been conducted to investigate their potential as topoisomerase inhibitors. researchgate.net These simulations, often utilizing tools like the CDOCKER method within Discovery Studio, help in elucidating the binding energies and specific interactions with the enzyme's active site. researchgate.net Similarly, research on benzimidazole derivatives as potential xanthine (B1682287) oxidase inhibitors has been carried out using programs like Molegro Virtual Docker. uin-malang.ac.id These studies demonstrate that the binding affinity of such derivatives can be superior to that of known inhibitors like allopurinol, as indicated by lower rerank scores. uin-malang.ac.id

The general approach in these docking studies involves preparing the protein structure (receptor) and the ligand, followed by the docking process, which predicts the most stable binding poses. The results are then analyzed to understand the key interactions driving the binding event.

Table 1: Examples of In Silico Docking Studies on Related Benzamidine and Benzimidazole Derivatives

| Derivative Class | Target Protein | Docking Software/Method | Key Findings |

| Benzamide Derivatives | Topoisomerase IIα | Discovery Studio (CDOCKER) | Compounds showed high affinity with binding energies ranging from -60.14 to -114.71 kcal/mol. researchgate.net |

| Benzimidazole Derivatives | Xanthine Oxidase | Molegro Virtual Docker | Derivatives exhibited lower (better) Rerank Scores than the standard inhibitor, allopurinol. uin-malang.ac.id |

| Benzimidazole-Triazole Hybrids | Carbonic Anhydrase I & II | Not specified | Docking confirmed the binding interactions of the most active compounds within the enzyme's active site. nih.gov |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Docking was used to understand the binding mechanism of these selective COX-2 inhibitors. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. While specific MD simulations for this compound are not available, studies on benzamidinium-based inhibitors offer a clear picture of the methodology and its applications. nih.gov

These simulations often employ force fields like AMBER for the protein and GAFF (General Amber Force Field) for the ligand. nih.gov The system is typically solvated in a water box using a water model like TIP3P and simulations are run for several nanoseconds to observe the dynamic behavior of the complex. researchgate.net For example, MD simulations have been used to investigate the conformational preferences of benzamidinium derivatives in the active sites of serine proteases. nih.gov These studies have revealed that the planarity of the amidine group can be influenced by interactions with active site residues. nih.gov

MD simulations have also been instrumental in refining docked poses and assessing the stability of the predicted binding modes. researchgate.net For instance, simulations of a benzamidine-trypsin complex have shown that only starting positions close to the native binding site lead to successful binding within a 1-microsecond simulation. researchgate.net

Table 2: Methodologies Used in Molecular Dynamics Simulations of Benzamidine Derivatives

| System | Force Field | Software | Simulation Time | Key Insights |

| Benzamidinium-based inhibitors in serine proteases | AMBER ff99sb, GAFF | AMBER | Not specified | Revealed conformational preferences and the influence of protein environment on ligand geometry. nih.gov |

| Benzamidine-trypsin complex | Not specified | Not specified | 1000 ns | Assessed the success rate of finding the correct binding pose from different starting positions. researchgate.net |

| Glycine (B1666218) tripeptide in water | AMBER ff03 | Amber 8 | >10 ns | Studied minimum energy conformations in an aqueous environment. researchgate.net |

| Basic Fibroblast Growth Factor in ethanol | Not specified | Not specified | 4.0 ns | Examined the influence of the solvent on protein structure and dynamics. researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, F...F Contacts)

The analysis of intermolecular interactions is crucial for understanding the binding affinity and specificity of a ligand. Studies on benzamidine derivatives have highlighted the importance of hydrogen bonding in their interaction with target proteins. nih.gov

For example, in the crystal structure of a benzamidinium derivative bound to a serine protease, the amidinium nitrogen atoms form hydrogen bonds with the carboxylate oxygens of an aspartate residue (Asp189), the backbone carbonyl of a glycine residue (Gly219), and the hydroxyl and backbone carbonyl groups of a serine residue (Ser190). nih.gov A water molecule often mediates these hydrogen bond networks, further stabilizing the complex. nih.gov

The nature and position of substituents on the benzamide ring also play a significant role in modulating binding affinity through various interactions. nih.gov For instance, halogenated derivatives can exhibit a combination of inductive (-I) and mesomeric (+M) effects that influence their binding properties. nih.gov The orientation of the amide group is also critical, as inverting it can lead to a loss of activity, underscoring the importance of specific hydrogen bond donor-acceptor patterns. nih.gov

Structure-Based Molecular Design Principles

The principles of structure-based molecular design leverage the three-dimensional structural information of a target to design more potent and selective inhibitors. While direct application to this compound is not yet reported, the methodologies are well-established through studies on related compounds.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the properties of novel compounds.

The development of a QSPR/QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known properties or activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: A mathematical model is developed to correlate the descriptors with the property of interest using statistical methods like multiple linear regression or partial least squares.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. physchemres.orgmdpi.com

For instance, QSAR studies on N-[(dimethylamine)methyl] benzamides have used the carbonyl group's infrared absorption frequency as an experimental electronic parameter to develop meaningful correlations with their local anesthetic activity. nih.gov More recent QSAR studies on inhibitors of SARS-CoV-2 PLpro have utilized a combination of physicochemical and Free-Wilson descriptors to build models with good predictive accuracy. mdpi.com These models can then be used to design new compounds with potentially enhanced activity. physchemres.org

The applicability domain of a QSPR model is a critical concept, defining the chemical space in which the model can make reliable predictions. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural characteristics of a molecule, such as this compound, influence its biological activity. These computational techniques are used to develop models that correlate the three-dimensional properties of a series of compounds with their known biological activities.

In the context of inhibitors containing the 3-cyanophenyl moiety, 3D-QSAR models have been successfully developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide a quantitative understanding of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and their impact on inhibitory potency. For instance, studies on related inhibitor classes have demonstrated the predictive power of these models. rsc.org

The statistical quality of 3D-QSAR models is crucial for their predictive ability. Key statistical parameters include the squared correlation coefficient (r²), which indicates the goodness of fit of the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive power. A high q² value (typically > 0.5) is indicative of a robust and predictive model. The predictive capability of these models is often further validated using an external test set of compounds, with the predictive r-squared (r²_pred) being a key metric. rsc.org

The insights gained from 3D-QSAR contour maps are invaluable for rational drug design. These maps highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. For example, a CoMFA steric contour map might indicate that bulky substituents are favored in a particular region of the molecule to enhance binding to a target protein, while an electrostatic map could show that an electropositive group is preferred in another area. researchgate.net

| 3D-QSAR Model | q² | r² | r²_pred | Reference |

| CoMFA | 0.783 | 0.944 | 0.851 | rsc.org |

| CoMSIA | 0.728 | 0.982 | 0.814 | rsc.org |

This table presents example statistical results from 3D-QSAR studies on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share structural motifs with the cyanobenzene class of compounds, illustrating the robustness of the models.

Mutagenesis Studies in Silico for Binding Affinity Elucidation

In silico mutagenesis studies are a powerful computational tool used to investigate the specific interactions between a ligand, such as this compound, and its target protein. By computationally mutating amino acid residues in the binding site of a protein, researchers can predict how these changes will affect the binding affinity of the ligand. This information is critical for understanding the key determinants of molecular recognition and for designing inhibitors with improved potency and selectivity.

Molecular docking simulations are often the first step in these studies. They predict the preferred orientation of a ligand when it binds to a protein, forming a stable complex. The binding affinity is often estimated through a scoring function that calculates the free energy of binding. These docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the target enzyme. nih.gov

The table below summarizes the results of in silico analyses for a series of thiazolylhydrazine-piperazine derivatives as MAO-A inhibitors, highlighting the inhibitory concentrations and providing a basis for understanding the structure-activity relationships that can be further explored through mutagenesis studies.

| Compound | MAO-A IC₅₀ (µM) | Reference |

| 3c | 0.188 ± 0.008 | mdpi.com |

| 3d | 0.117 ± 0.004 | mdpi.com |

| 3e | 0.057 ± 0.002 | mdpi.com |

| Moclobemide (Reference) | 6.061 ± 0.262 | mdpi.com |

| Clorgiline (Reference) | 0.062 ± 0.002 | mdpi.com |

This table shows the in vitro inhibitory activity of selected compounds against MAO-A, providing quantitative data that can be correlated with in silico mutagenesis and binding affinity studies.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure. For 3-Cyanobenzene-1-carboximidamide, both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to identify its characteristic functional groups and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound reveals several key absorption bands that are indicative of its constituent functional groups. A significant shift in the C=O bond absorption peak from approximately 1761 cm⁻¹ in the precursor to 1621 cm⁻¹ in a related metal-organic framework suggests coordination, a principle that can be applied to understand intermolecular interactions in similar compounds. researchgate.net Further analysis of related structures shows that the presence of a C-N bond can be confirmed by a peak around 1336 cm⁻¹, while asymmetrical and symmetrical N-H stretching vibrations are typically observed at approximately 3470 cm⁻¹ and 3368 cm⁻¹, respectively. researchgate.net In compounds containing carboxylic acid groups, a shift in the bands corresponding to C=O stretching and O-H bending in the 1738–1513 cm⁻¹ range can indicate involvement in hydrogen bonding. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information on the scattering of light from molecular vibrations. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For molecules similar to this compound, FT-Raman spectra, often supported by computational calculations, help in assigning vibrational modes. researchgate.net For instance, the structure of related heterocyclic compounds is found to be sensitive to the polarity and proton-donating ability of the solvent, as observed in their resonance Raman spectra. researchgate.net

Normal Coordinate Analysis and Potential Energy Distribution (PED)

To definitively assign the observed vibrational frequencies to specific molecular motions, a Normal Coordinate Analysis (NCA) is often performed. This computational method calculates the theoretical vibrational frequencies and the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. For complex molecules, NCA and PED are essential for a complete and accurate interpretation of the vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, 3-cyanophenol, shows distinct signals for the aromatic protons. chemicalbook.com In general, ¹H NMR spectra are recorded in deuterated solvents, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. rsc.orgrsc.org The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J values) reveal the connectivity of the protons within the molecule. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including DEPT-135

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment. For complex molecules, various ¹³C NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), are employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

The DEPT-135 experiment is particularly informative. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. libretexts.orgopenstax.org Quaternary carbons are not observed in DEPT spectra. libretexts.orgopenstax.org This technique, in conjunction with a standard broadband-decoupled ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals in the molecule. openstax.orgresearchgate.net For example, in the analysis of an unknown alcohol with the formula C₄H₁₀O, DEPT-90 and DEPT-135 spectra were used to identify tertiary CH, methyl CH₃, and secondary CH₂ groups based on their respective positive and negative peaks. openstax.org

The following table summarizes the expected ¹³C NMR and DEPT-135 spectral data for a molecule with various carbon types:

| Carbon Type | Standard ¹³C NMR | DEPT-90 | DEPT-135 |

| Quaternary (C) | Peak Present | No Peak | No Peak |

| Methine (CH) | Peak Present | Peak Present | Positive Peak |

| Methylene (CH₂) | Peak Present | No Peak | Negative Peak |

| Methyl (CH₃) | Peak Present | No Peak | Positive Peak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the mass spectrum of this compound, one would anticipate the presence of a molecular ion peak and several characteristic fragment ions.

Upon ionization, typically through electron impact (EI), the molecule would form a molecular ion (M⁺•). The exact mass of this ion can be calculated from its molecular formula, C₈H₇N₃. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Aromatic systems like the benzene (B151609) ring are relatively stable, meaning the molecular ion peak is expected to be prominent. libretexts.org

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional groups. The loss of the nitrile group (•CN) or the amidine group (•C(NH)NH₂) could lead to significant fragment ions. For instance, the loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pattern for aromatic nitriles. aanda.org Another plausible fragmentation involves the loss of ammonia (B1221849) (NH₃) from the amidine moiety.

The following table outlines the expected major ions in the mass spectrum of this compound.

| Expected Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment |

| [C₈H₇N₃]⁺• | 145 | Molecular Ion (M⁺•) |

| [C₇H₅N₂]⁺ | 117 | [M - NH]⁺ |

| [C₇H₆N]⁺ | 104 | [M - C(NH)NH]⁺ |

| [C₇H₅]⁺ | 89 | [M - C(NH)NH₂ - N]⁺ |

| [C₆H₄CN]⁺ | 102 | Phenylnitrile cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The data in this table is predictive and based on general fragmentation principles. Actual experimental data may vary.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the benzene ring, which is extended by the conjugation with the nitrile and amidine groups.

Aromatic compounds typically exhibit several absorption bands in the UV region. researchgate.net For benzonitrile (B105546), characteristic absorptions are observed, and the presence of the amidine group is expected to modify these transitions. researchgate.net The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the conjugated system. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis due to solvatochromic effects. rsc.orgtechnologynetworks.com

Based on data for similar aromatic nitriles and benzamidine (B55565) derivatives, the following table presents the expected UV-Vis absorption data for this compound. researchgate.netresearchgate.net

| Expected Transition | Approximate λmax (nm) | Solvent |

| π → π | 230-250 | Ethanol |

| n → π | 270-290 | Ethanol |

Note: The data in this table is predictive. The exact λmax values and molar absorptivity would need to be determined experimentally.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net

Single Crystal X-ray Diffraction Analysis

The amidine group features distinct C=N and C-N bond lengths. wikipedia.org The benzene ring would be expected to be largely planar, with the nitrile and carboximidamide groups lying in or close to the plane of the ring to maximize conjugation. The analysis would also determine the crystal system and space group, which describe the symmetry of the crystal lattice.

Crystallographic Data Interpretation for Intermolecular Interactions

The solid-state packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. iucr.orgnih.govrsc.org The amidine group is an excellent hydrogen bond donor (through the N-H groups) and acceptor (through the lone pairs on the nitrogen atoms). rsc.orgnih.gov This allows for the formation of strong intermolecular hydrogen bonds, which are likely to be a dominant feature in the crystal packing, potentially forming dimers or extended networks. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated. These interactions, where the electron-rich π systems of the benzene rings align, would further stabilize the crystal lattice. The nitrile group can also participate in weaker C-H···N hydrogen bonds. researchgate.net The interplay of these various intermolecular forces would dictate the final three-dimensional crystal structure. epa.govmdpi.com

Crystal Engineering and Supramolecular Chemistry of Benzimidamides

Principles of Crystal Design and Directed Self-Assembly

A crystal structure would reveal how 3-Cyanobenzene-1-carboximidamide molecules arrange themselves in the solid state. Analysis of this arrangement would allow for the identification of the supramolecular synthons—the reliable, repeating patterns of intermolecular interactions—that guide the self-assembly process. For instance, the amidine group is a well-known hydrogen-bonding motif that can form predictable dimers or catemers (chains). The cyano group can also act as a hydrogen bond acceptor. Understanding how these functional groups interact would be the first step in designing new crystalline materials with desired architectures based on this molecule.

Role of Non-Covalent Interactions in Crystal Packing

The precise geometry and nature of all non-covalent interactions are determined from the crystallographic data. This would be essential for a quantitative description of the forces holding the crystal lattice together.

Hydrogen Bonding Networks (N-H⋯N, N-H⋯O, O-H⋯N)

A solved crystal structure would provide exact distances and angles for all hydrogen bonds. For this compound, this would involve identifying if the amidine group's N-H donors form hydrogen bonds with the nitrogen atoms of the amidine or the cyano group on neighboring molecules. This would confirm the presence of specific, well-characterized synthons, such as the R²₂(8) dimer motif common to amidines. If co-crystallized with a solvent like water or an alcohol, N-H⋯O or O-H⋯N bonds would also be characterized.

Interactive Data Table: Hypothetical Hydrogen Bond Parameters

This table illustrates the type of data that would be extracted from a crystal structure file. The values are purely for demonstration.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N1-H1A···N2' | 0.88 | 2.15 | 3.00 | 165 | -x+1, -y, -z+1 |

Polymorphism and Solvatomorphism Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Solvatomorphism is a related phenomenon where the compound co-crystallizes with solvent molecules to form different structures. Identifying and characterizing polymorphs or solvatomorphs of this compound would require the successful crystallization and structural determination under various conditions (e.g., different solvents, temperatures, or crystallization techniques). Without at least one solved structure, it is impossible to know if others exist.

Isostructurality and Structural Homology in Benzimidamide Series

Isostructurality occurs when different compounds crystallize in the same or very similar structures. To assess if this compound is isostructural with other substituted benzimidamides (e.g., 4-cyanobenzimidamide or 3-chlorobenzimidamide), one would need to compare their respective, experimentally determined crystal structures. This comparative analysis relies on having the unit cell dimensions and space group information for each compound in the series.

Advanced Applications in Organic Synthesis and Materials Chemistry

Synthetic Utility as Building Blocks for Complex Organic Architectures

The dual reactivity of 3-Cyanobenzene-1-carboximidamide allows it to serve as a foundational component for synthesizing a diverse range of more complex organic structures. The amidine group can act as a binucleophile, while the cyano group can undergo its own set of transformations or act as a key modulator of the molecule's electronic properties.

Precursors to Biologically Relevant Heterocyclic Ring Systems (e.g., Imidazoles, Triazoles, Oxadiazoles (B1248032), Quinazolines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound provides a direct route to several important ring systems.

Imidazoles: The amidine functionality is a classic precursor for the imidazole (B134444) ring. A well-established route involves the condensation of an amidine with an α-haloketone or a related 1,2-dicarbonyl compound. wikipedia.org In this context, this compound can react to form 2-(3-cyanophenyl)-substituted imidazoles, which are scaffolds of interest in drug discovery. wikipedia.org

Triazoles: While the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for 1,2,3-triazole synthesis, alternative pathways are necessary when starting from non-alkyne or non-azide precursors. organic-chemistry.orgacs.org Synthetic strategies that utilize amidines can be employed. For example, specific reaction conditions involving cyclization with hydrazine (B178648) derivatives or other nitrogen-rich reagents can lead to the formation of triazole systems bearing the 3-cyanophenyl substituent. researchgate.netnih.gov The Buchwald–Hartwig amination of 5-amino-1,2,3-triazoles is another advanced method to access N-aryl substituted triazoles. nih.govmdpi.com

1,2,4-Oxadiazoles: The most conventional synthesis of 1,2,4-oxadiazoles proceeds via the cyclization of O-acylamidoximes, which are typically formed from nitriles. mdpi.comresearchgate.netnih.govrjptonline.org However, more direct routes from amidines are possible. The oxidative cyclization of N-acylamidines, for instance, provides a pathway to 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com By acylating this compound and then inducing cyclization, one can generate oxadiazoles where the 3-cyanophenyl group is attached at the 3-position of the heterocyclic ring.

Quinazolines: Amidines are key building blocks for the synthesis of quinazolines. researchgate.net Metal-catalyzed methods or acid-catalyzed condensations of a benzamidine (B55565) derivative with 2-aminobenzaldehydes or 2-aminoketones are effective strategies. organic-chemistry.orgnih.gov Employing this compound in these reactions yields 2-(3-cyanophenyl)quinazolines, a structural motif found in various pharmacologically active molecules. nih.gov

Table 1: Heterocyclic Systems Derived from this compound

| Heterocycle | General Synthetic Approach | Resulting Structure |

|---|---|---|

| Imidazole | Condensation with α-dicarbonyls | 2-(3-cyanophenyl)-imidazole derivatives |

| 1,2,4-Oxadiazole | Acylation followed by oxidative cyclization | 3-(3-cyanophenyl)-1,2,4-oxadiazole derivatives |

| Quinazoline (B50416) | Condensation with 2-aminobenzaldehydes/ketones | 2-(3-cyanophenyl)-quinazoline derivatives |

Synthesis of Functional Organic Compounds (e.g., Thioureas, Guanidines)

Beyond heterocycles, this compound is a useful starting point for creating important functional groups.

Thioureas: While the most common synthesis of thioureas involves the reaction of an amine with an isothiocyanate, N-acylthioureas can be generated from amidine precursors. acs.orgorganic-chemistry.org The reaction of this compound with acyl isothiocyanates can produce N-acyl-N'-(3-cyanobenzoyl)thiourea derivatives, which are of interest in coordination chemistry and materials science. researchgate.netnih.gov

Guanidines: The amidine group is the core of the guanidine (B92328) functional group. Therefore, this compound can be readily converted into more complex, substituted guanidines through various guanylation reactions. These reactions expand the structural diversity available for applications in catalysis and medicinal chemistry. google.com

Participation in Catalytic Cycles (as Substrates or Ligand Components)

The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons that can coordinate with transition metals. This allows the molecule to function as a bidentate ligand, similar to other benzamidine and benzimidazole (B57391) derivatives that are known to form stable complexes with metals like copper, nickel, iron, and silver. researchgate.netnih.gov

While specific catalytic applications of this compound are not widely documented, its structural similarity to known ligands suggests potential utility. The cyano group can significantly influence the electronic properties of the metal center by acting as an electron-withdrawing group, thereby modulating the reactivity and selectivity of a potential catalyst. Such complexes could be explored for various transition metal-mediated transformations, including cross-coupling and hydrolysis reactions. irb.hr

Structure-Based Molecular Design and Recognition Studies

The benzamidine moiety is a well-recognized pharmacophore in drug design, primarily because it acts as a bioisostere of the guanidinium (B1211019) group of arginine. nih.govnih.gov This makes this compound a relevant subject for molecular modeling and recognition studies.

Computational Approaches to Ligand-Target Interactions

Computational methods like molecular docking are used to predict and analyze the binding of ligands to biological targets. mdpi.comresearchgate.netresearchgate.net For benzamidine-based molecules, these studies often focus on serine proteases like trypsin and thrombin, where the amidine group forms key interactions with a conserved aspartate residue in the enzyme's active site. nih.govsigmaaldrich.comnih.gov

Docking studies involving this compound would likely show the following key interactions:

Salt Bridge Formation: A primary electrostatic interaction between the positively charged amidinium group and a negatively charged carboxylate residue (e.g., Aspartic Acid) in the binding pocket.

Hydrogen Bonding: A network of hydrogen bonds between the N-H donors of the amidine and backbone carbonyls or other hydrogen bond acceptors in the active site.

Aromatic Interactions: The cyanophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues within the protein.

The cyano group's placement would be critical in determining specificity, potentially offering additional interactions or steric constraints that could be exploited in designing selective inhibitors. nih.gov

Table 2: Predicted Interactions in Ligand-Target Docking

| Interaction Type | Moiety Involved (Ligand) | Potential Target Residue (Enzyme) |

|---|---|---|

| Electrostatic (Salt Bridge) | Amidinium group (-C(NH₂)(NH₂⁺)) | Carboxylate group (Asp, Glu) |

| Hydrogen Bonding | Amidine N-H | Carbonyl oxygen (backbone), Ser, Thr |

| Hydrophobic/π-stacking | Phenyl ring | Phe, Tyr, Trp, Leu, Val |

| Polar Interaction | Cyano group (-C≡N) | Polar residues (Asn, Gln) |

Principles of Molecular Recognition Derived from Structural Analysis

The principles governing how this compound is recognized by a biological target are rooted in molecular complementarity. fiveable.me The benzamidine group is a rigid, planar structure that presents a well-defined array of hydrogen bond donors. wikipedia.org

Structural analysis of benzamidine-protein complexes reveals that the amidine group typically sits (B43327) deep within a specificity pocket, forming a bidentate hydrogen bond with a carboxylate side chain. nih.govnih.gov This interaction is highly directional and is a primary driver of binding affinity. The phenyl ring provides a larger surface for secondary interactions, which contribute to both affinity and selectivity. The cyano group on this ring adds a strong dipole and can either participate in favorable polar interactions or create unfavorable steric or electronic clashes, depending on the specific topology of the binding site. Understanding these principles is crucial for the rational design of potent and selective enzyme inhibitors based on this scaffold. nih.gov

Development of Novel Synthetic Methodologies Based on Benzimidamide Reactivity

The benzimidamide functional group, as present in this compound, offers a versatile platform for the development of novel synthetic methodologies in organic chemistry. Its unique combination of nucleophilic and electrophilic centers allows it to participate in a wide array of chemical transformations, leading to the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds. Researchers have increasingly focused on harnessing the reactivity of the benzimidamide moiety to construct valuable chemical entities for applications in medicinal chemistry and materials science.

The strategic placement of the cyano group at the meta-position of the benzene (B151609) ring in this compound influences the electronic properties of the benzimidamide group, which can be exploited in various synthetic strategies. These strategies often involve condensation reactions, multicomponent reactions, and cycloadditions, demonstrating the utility of this compound as a key building block.

One of the prominent applications of benzamidine derivatives, including this compound, is in the synthesis of nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials. Methodologies for the synthesis of important heterocyclic cores such as quinazolines, pyrimidines, and triazines have been developed, showcasing the synthetic potential of the benzimidamide group.

For instance, the synthesis of substituted quinazolines can be achieved through the reaction of amidines with various electrophiles. researchgate.netorganic-chemistry.org These reactions often proceed through a directed lithiation or metal-catalyzed coupling, followed by cyclization to form the quinazoline ring system. researchgate.netorganic-chemistry.org Similarly, the construction of the pyrimidine (B1678525) ring can be accomplished through condensation reactions with dicarbonyl compounds or their equivalents. The reactivity of the amidine group allows for the formation of the characteristic di-aza-heterocyclic structure of pyrimidines. Furthermore, 1,3,5-triazines, another important class of heterocycles, can be synthesized from amidines through trimerization or by reaction with other nitrogen-containing synthons. wikipedia.org

The development of multicomponent reactions (MCRs) involving benzamidines has also emerged as a powerful tool for the rapid generation of molecular complexity. nih.govyoutube.com These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The benzimidamide moiety can act as a key component in such transformations, leading to the one-pot synthesis of highly functionalized heterocyclic systems.

Recent research has also explored the use of visible-light-assisted photoredox catalysis to initiate reactions involving amidine derivatives for the synthesis of quinazolines. frontiersin.org This approach represents a greener and more sustainable alternative to traditional synthetic methods. The following tables summarize some of the key research findings in the development of synthetic methodologies based on the reactivity of the benzamidine functional group, which is central to the chemical behavior of this compound.

| Reaction Type | Reactants | Key Conditions | Product Type | Significance |

| Quinazoline Synthesis | Amidines, Aldehydes | I2-catalyzed, neat or EtOH | Substituted Quinazolines | High efficiency and yields for a key heterocyclic core. frontiersin.org |

| Quinazoline Synthesis | o-Aminobenzylamines, Aldehydes | IBX mediated, tandem reaction | Substituted Quinazolines | Mild conditions for the synthesis of diverse quinazolines. organic-chemistry.org |

| Pyrimidine Synthesis | Amidines, 1,2,3-Triazines | Cycloaddition | Substituted Pyrimidines | Powerful method for constructing challenging heterocyclic systems. |

| Triazine Synthesis | Amidines, Alcohols | Supported Pt nanoparticle catalyst | Substituted Triazines | Green and atom-economical synthesis of triazines. rsc.org |

| Multicomponent Reaction | Imines, Alkynes, Acid Chlorides | Gold-catalyzed, domino reaction | Trisubstituted Oxazoles | Efficient assembly of functionalized heterocycles. |

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Product | Yield |

| Amidine | Aldehyde | TEMPO/K2S2O8 | Polar Solvent | N/A | Quinazoline | Good |

| 2-Aminobenzylamine | Aldehyde | o-Iodoxybenzoic acid (IBX) | N/A | Mild | Quinazoline | Very Good |

| N-Acylanthranilic Acid | Primary Amine | Heat | N/A | High | 2,3-Disubstituted 4(3H)-Quinazolinone | Good |

| Amidine | Alcohol | Pt/Al2O3 | N/A | N/A | Triazine | up to 93% |

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 3-Cyanobenzene-1-carboximidamide and its derivatives. While classical methods exist, the exploration of novel catalytic systems, flow chemistry, and green chemistry principles could revolutionize its production.

Key areas for exploration include:

Advanced Catalysis: Investigating new transition metal catalysts or organocatalysts to improve yield, reduce reaction times, and enhance selectivity.

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and energy consumption, aligning with modern sustainable chemistry practices. youtube.com

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for managing reactive intermediates.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields, a technique proven effective for various heterocyclic syntheses.

Cyano-substituted compounds, such as cyanopyridines and cyanoacetamides, are valuable synthons for creating a wide array of heterocyclic systems. researchgate.netekb.eg Research into the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, for example, highlights the utility of the cyano group in constructing complex molecular frameworks. ekb.egnih.gov Similarly, the synthesis of 3-cyanopyridine (B1664610) itself from nicotinamide (B372718) demonstrates a foundational transformation that could be adapted. chemicalbook.com Future work could adapt these methodologies, which are used for related structures, to create more efficient pathways to this compound.

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Catalytic Conversion | Higher efficiency, selectivity, and milder reaction conditions. | Synthesis of various benzamide (B126) and pyridine (B92270) derivatives. acs.orgnih.gov |

| Green Solvents/Reagents | Reduced environmental impact, improved safety profile. | General principles of green chemistry in supramolecular applications. youtube.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Modern trend in pharmaceutical and fine chemical manufacturing. |

| Heterocycle Synthesis Analogy | Leverages established reactivity of the cyano group. | Extensive use of cyanoacetamides in synthesizing diverse heterocycles. researchgate.net |

Advanced Computational Prediction for Rational Design and Reactivity

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, future computational studies will be instrumental in rationally designing new derivatives and predicting their reactivity.

Promising computational approaches include:

Density Functional Theory (DFT): To predict molecular structure, electronic properties, and reaction mechanisms, as demonstrated in studies of related antioxidant benzamide derivatives. acs.org

Molecular Docking: To screen for potential biological targets, such as enzymes, by simulating the binding of this compound derivatives to their active sites. This approach has been used to identify potential antifungal agents among benzimidazole (B57391) derivatives. mdpi.com

ADMET Prediction: To assess the drug-likeness of derivatives by calculating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity, a critical step in early-stage drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, enabling the design of more potent and selective compounds.

These computational methods can help interpret experimental results and guide the synthesis of new molecules with tailored properties, such as enhanced binding affinity for a specific protein target or optimized electronic characteristics for materials science applications. acs.orgnih.gov

| Computational Method | Application in Research | Example from Related Compounds |

| Density Functional Theory (DFT) | Predict structure, reactivity, and antioxidant potential. | Analysis of amino-substituted benzamide derivatives. acs.org |

| Molecular Docking | Identify potential biological targets and predict binding affinity. | Screening of benzimidazole derivatives as antifungal agents. mdpi.com |

| ADMET Analysis | Evaluate drug-like properties for medicinal chemistry. | Prediction of pharmacokinetic properties for dipeptide derivatives. mdpi.com |

| QSAR | Correlate structure with activity to design more potent molecules. | Development of EGFR kinase inhibitors. nih.gov |

Expanding the Scope of Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly into larger, ordered structures. youtube.com The this compound molecule is an excellent candidate for creating novel supramolecular assemblies due to its capacity for hydrogen bonding (via the carboximidamide group) and other intermolecular interactions (via the cyano group and aromatic ring).

Future research in this area could explore:

Self-Assembling Nanostructures: Investigating how this compound can form one-dimensional rods, sheets, or more complex three-dimensional networks. Benzene-1,3,5-tricarboxamides (BTAs) are known to self-assemble into nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, providing a model for what might be possible. nih.gov

Host-Guest Chemistry: Designing derivatives that can act as hosts, encapsulating smaller guest molecules within a defined cavity. This has applications in drug delivery, sensing, and catalysis. youtube.com

Crystal Engineering: Controlling the solid-state packing of the molecule to produce crystalline materials with desired properties, such as specific optical or electronic characteristics.

Liquid Crystals: Developing derivatives that exhibit liquid crystalline phases, which are crucial for display technologies and optical sensors.

The versatility of the benzene-carboxamide framework in forming ordered structures suggests a rich field of discovery for this compound in the realm of materials science. nih.gov

Integration of this compound in Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a valuable component for various emerging technologies. Its ability to act as a versatile synthon or a functional molecule in its own right opens doors to numerous applications.

Potential areas for integration include:

Medicinal Chemistry: As a scaffold for developing new therapeutic agents. Benzamidine (B55565) and its derivatives are known to inhibit serine proteases, and the cyano group is a feature in many enzyme inhibitors. nih.govnih.gov This suggests potential applications in developing anticoagulants or anticancer agents. nih.govnih.gov

Materials Science: As a building block for functional polymers and smart materials. wiley.com Isocyanide chemistry, a related field, has broad applications in creating materials with unique properties. wiley.com Derivatives could be incorporated into polymers to create self-healing materials or chemical sensors. youtube.com

Biomaterials: In the design of functional biomaterials for applications like targeted drug delivery or tissue engineering. youtube.com Supramolecular assemblies of this compound could be used to create biocompatible gels or scaffolds.

The synthesis of heterocyclic derivatives of benzamidine has already shown promise for developing agents against periodontal disease, highlighting the potential of this chemical class in targeted therapeutic applications. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.